molecular formula C19H14 B135024 7-Methylbenz[a]anthracene CAS No. 2541-69-7

7-Methylbenz[a]anthracene

Cat. No. B135024
CAS RN: 2541-69-7
M. Wt: 242.3 g/mol
InChI Key: DIIFUCUPDHMNIV-UHFFFAOYSA-N
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Description

7-Methylbenz[a]anthracene (7-MBA) is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. It is structurally similar to benz[a]anthracene with a methyl group at the seventh position. This compound has been extensively studied due to its biological relevance, particularly its interaction with DNA and its metabolic activation in various tissues, which is crucial for understanding its carcinogenic mechanism .

Synthesis Analysis

The synthesis of 7-MBA and its derivatives has been a subject of research to understand its reactivity and interaction with biological systems. Studies have shown that 7-MBA can be metabolized by rat liver microsomes to form hydroxymethyl derivatives and dihydrodiols, which are significant due to their potential roles in the compound's carcinogenicity . The preparation of various derivatives, including dihydrodiols from 7-MBA, has been described, providing insights into the compound's chemical behavior and its interaction with enzymes .

Molecular Structure Analysis

The molecular structure of 7-MBA and its derivatives has been determined using techniques such as X-ray crystallography. The structure plays a crucial role in the compound's biological activity, including its carcinogenic potential. For instance, the planarity of the ring system and the position of the methyl group influence how these compounds interact with DNA . The absolute configuration of the dihydrodiol metabolites of 7-MBA has been determined, which is essential for understanding the stereoselective metabolism of this compound .

Chemical Reactions Analysis

7-MBA undergoes various chemical reactions, including oxidation and the formation of epoxides and dihydrodiols. These reactions are significant as they represent the metabolic pathways that can lead to the formation of DNA adducts, which are critical in the carcinogenic process. The metabolism of 7-MBA in mouse skin and the formation of dihydrodiols have been studied to elucidate the roles of these metabolites in the compound's activation . Additionally, the reactivity of 7-MBA derivatives, such as 7-bromomethylbenz[a]anthracene, has been investigated to understand their ability to initiate papilloma in mouse skin .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-MBA, such as its mutagenicity and the stability of its metabolites, have been analyzed to understand its behavior in biological systems. For example, the mutagenicity of 7-MBA and its dihydrodiols has been tested, revealing that the non-K-region 3,4-dihydrodiol exhibits significantly higher mutagenicity compared to other dihydrodiols . The stability of glutathione conjugates formed from 7-MBA epoxides has also been studied, providing insights into the detoxification mechanisms of this carcinogen .

Scientific Research Applications

Metabolic Activation and Carcinogenicity

7-Methylbenz[a]anthracene (7-MBA) is extensively studied for its metabolic activation and carcinogenic potential. Sims (1967) found that 7-MBA undergoes metabolic transformation in rat liver into various derivatives, including hydroxymethyl derivatives and glutathione conjugates (Sims, 1967). This metabolic transformation is crucial in understanding its carcinogenic properties. Further, Chouroulinkov et al. (1977) demonstrated the high tumor-initiating activity of 3,4-dihydrodiol of 7-MBA on mouse skin, reinforcing its carcinogenic potential (Chouroulinkov et al., 1977).

Metabolism in Mouse Skin

Tierney et al. (1977) explored the metabolism of 7-MBA in mouse skin, identifying various metabolites, including trans-dihydrodiols. They highlighted the roles of these dihydrodiols in the activation of 7-MBA, a significant factor in understanding its interactions in biological systems (Tierney et al., 1977).

Mutagenicity Studies

The study of the mutagenic properties of 7-MBA and its metabolites is critical in understanding its implications in carcinogenesis. Malaveille et al. (1977) reported the high microsome-mediated mutagenicity of the 3,4-dihydrodiol of 7-MBA in S. typhimurium TA 98, indicating its potential role in inducing genetic mutations (Malaveille et al., 1977).

Carcinogenic Activity in Newborn Mice

Roe et al. (1972) studied the carcinogenic activity of 7-MBA and its derivatives in newborn mice, highlighting its role in tumor development. This research contributes to the understanding of 7-MBA's impact on mammalian systems and its potential as a carcinogen (Roe et al., 1972).

Safety And Hazards

7-MBA is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

7-methylbenzo[a]anthracene
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InChI

InChI=1S/C19H14/c1-13-16-8-4-3-7-15(16)12-19-17(13)11-10-14-6-2-5-9-18(14)19/h2-12H,1H3
Source PubChem
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InChI Key

DIIFUCUPDHMNIV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C14
Source PubChem
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Molecular Formula

C19H14
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DSSTOX Substance ID

DTXSID40180072
Record name 7-Methylbenz(a)anthracene
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Molecular Weight

242.3 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name 7-Methylbenz(a)anthracene
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Solubility

In water, 1.1X10-2 mg/L at 24 °C, Insoluble in water, Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride, carbon disulfide, xylene
Record name 7-Methylbenz(a)anthracene
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Vapor Pressure

0.00000031 [mmHg]
Record name 7-Methylbenz(a)anthracene
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Product Name

7-Methylbenz[a]anthracene

Color/Form

Yellow plates from alcohol

CAS RN

2541-69-7
Record name 7-Methylbenz[a]anthracene
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Record name 7-METHYLBENZ(A)ANTHRACENE
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Melting Point

141 °C
Record name 7-Methylbenz(a)anthracene
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
SR Myers, JW Flesher - Biochemical pharmacology, 1991 - Elsevier
Benz[a]anthracene (BA) and the monomethyl meso-anthracenic or L-region derivatives 7-methylbenz[a]anthracene (7-methylBA) and 12-methylbenz[a]anthracene (12-methylBA) …
Number of citations: 12 www.sciencedirect.com
JW Flesher, SR Myers, JW Blake - Cancer letters, 1984 - Elsevier
Earlier studies from this laboratory of the metabolism of 7,12-dimethylbenz[a]anthracene (DMBA) and of benzo[a]pyrene as well as studies of mutagenic and carcinogenic activity of …
Number of citations: 24 www.sciencedirect.com
CE Cerniglia, PP Fu, SK Yang - Applied and environmental …, 1982 - Am Soc Microbiol
The fungal metabolism of 7-methylbenz[a]anthracene (7-MBA) and 7-hydroxymethylbenz[a]anthracene (7-OHMBA) was studied. 7-MBA was metabolized by Cunninghamella elegans …
Number of citations: 25 journals.asm.org
P Sims - Biochemical Journal, 1967 - portlandpress.com
1. 7- and 12-Methylbenz[a]anthracene were converted by rat-liver homogenates into the corresponding hydroxymethyl derivatives, products that are probably the 8,9-dihydro-8,9-…
Number of citations: 72 portlandpress.com
MS Newman - The Journal of Organic Chemistry, 1983 - ACS Publications
Reaction of 1-naphthylmagnesium bromide with 3-methylphthalic anhydride gave an 86% yield of a mixture of mostly 2-methyl-6-(l-naphthoyl) benzoicacid (2) and a little 3-methyl-2-(l-…
Number of citations: 13 pubs.acs.org
EC Miller, JA Miller - … of the Society for Experimental Biology …, 1967 - journals.sagepub.com
5,6-Epoxy-5,6-dihydro-7-methyl-benz (a) anthracene, a K-region epoxide of the carcinogenic hydrocarbon 7-methylbenz(a)-anthracene, had only low activity as a carcinogen in the …
Number of citations: 99 journals.sagepub.com
H Marquardt, PL Grover, P Sims - Cancer Research, 1976 - AACR
The 8,9-dihydrodiols of 7-methylbenz(a)anthracene and 7,12-dimethylbenz(a)anthracene and the 7,8-dihydrodiol of benzo(a)pyrene, which are non-K-region diols with adjacent olefinic …
Number of citations: 111 aacrjournals.org
B Tierney, B Abercrombie, C Walsh, A Hewer… - Chemico-Biological …, 1978 - Elsevier
The products formed when the carcinogenic polycyclic hydrocarbon 7-methylbenz[a]anthracene is oxidized with an ascorbic acid-ferrous sulphate mixture have been investigated. All 5 …
Number of citations: 28 www.sciencedirect.com
JW Flesher, SR Myers - Cancer letters, 1985 - Elsevier
Earlier studies from this laboratory demonstrated that benz[a]anthracene (BA), 7-methylbenz[a]anthracene (7-MBA) and 12-methylbenz[a]anthracene (12-MBA) undergo a bio-alkylation …
Number of citations: 16 www.sciencedirect.com
B Tierney, A Hewer, C Walsh, PL Grover… - Chemico-Biological …, 1977 - Elsevier
The metabolism of 7-methylbenz(a)anthracene by rat-liver preparations and by mouse skin has been studied using a combination of thin-layer and high pressure liquid chromatography …
Number of citations: 98 www.sciencedirect.com

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